molecular formula C14H17NO4Sn B017762 N-Succinimidyl 3-(trimethylstannyl)benzoate CAS No. 122856-01-3

N-Succinimidyl 3-(trimethylstannyl)benzoate

Cat. No. B017762
CAS RN: 122856-01-3
M. Wt: 382 g/mol
InChI Key: FAWLNYODPPEZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-Succinimidyl 3-(trimethylstannyl)benzoate and related compounds typically involves multiple steps starting from iodobenzoic acid derivatives. For example, N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate (MATE) was synthesized from 4-methyl-3-iodobenzoic acid through a two-step process, illustrating the general approach to synthesizing stannyl benzoate derivatives (Garg, P., Garg, S., & Zalutsky, M., 1993).

Molecular Structure Analysis

The molecular structure of this compound and its analogs is characterized by NMR, MS, and IR spectroscopy. These analyses confirm the structure of synthesized compounds and are crucial for ensuring the correct functionalization necessary for subsequent radiohalogenation reactions (Duan-zhi, Y., 2005).

Chemical Reactions and Properties

This compound is primarily used as an intermediate for radioiodination and astatination of antibodies. The compound undergoes radiohalogenation reactions to introduce radioisotopes such as iodine-125 or astatine-211 into the antibodies, enabling their use in targeted therapy and diagnostic imaging. The efficiency of these reactions and the stability of the labeled products are key properties of interest (Zalutsky, M. & Narula, A., 1988).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability of this compound, are influenced by its molecular structure. These properties are crucial for its handling, storage, and application in chemical reactions. While specific physical property data may not be directly available in the literature, they are typically derived from the compound's chemical structure and are essential for practical applications in radiochemistry.

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity with radioisotopes and conjugation efficiency with biomolecules, are of paramount importance. The compound's ability to facilitate the introduction of radioisotopes into antibodies with high efficiency and stability underpins its utility in the synthesis of radiopharmaceuticals. The optimization of reaction conditions, including the use of oxidizing agents and solvents, significantly impacts the yield and purity of the labeled products (Lindegren, S., Skarnemark, G., Jacobsson, L., & Karlsson, B., 1998).

Mechanism of Action

Target of Action

N-Succinimidyl 3-(Trimethylstannyl)benzoate, also known as N-Succinimidyl 3-Trimethylstannyl-benzoate, is primarily used for the radioiodination of monoclonal antibodies . Monoclonal antibodies are proteins produced by the immune system that can bind to specific targets, such as cancer cells, and are often used in targeted therapies .

Mode of Action

The compound acts as a precursor for the introduction of radioactive iodine into the monoclonal antibodies . The trimethylstannyl group in the compound is replaced by iodine in a process called Stille coupling, which allows the compound to be labeled with radioactive iodine . This labeled compound can then bind to the monoclonal antibodies, enabling the tracking and imaging of the antibodies in the body .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the function and behavior of the monoclonal antibodies it labels . By labeling these antibodies with radioactive iodine, the compound allows for the visualization of these pathways and the tracking of the antibodies’ interactions with their targets .

Pharmacokinetics

The pharmacokinetics of this compound would largely depend on the properties of the monoclonal antibodies it is attached to . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would be influenced by factors such as the size, charge, and hydrophobicity of the antibodies .

Result of Action

The primary result of the action of this compound is the labeling of monoclonal antibodies with radioactive iodine . This allows for the tracking and imaging of these antibodies in the body, which can be useful in both research and clinical settings .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of the Stille coupling reaction used to label the compound with iodine can be affected by factors such as temperature and the presence of other chemical species . Additionally, the stability and efficacy of the compound can be influenced by factors such as pH and the presence of proteases, which can degrade proteins .

Biochemical Analysis

Biochemical Properties

It is known that this compound is used in the radioiodination of monoclonal antibodies . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in antibody production and function.

Cellular Effects

The cellular effects of N-Succinimidyl 3-(trimethylstannyl)benzoate are largely related to its role in antibody labeling and radioiodination . It may influence cell function by modifying the properties of antibodies, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given its use in antibody labeling and radioiodination , it likely exerts its effects at the molecular level through binding interactions with antibodies and possibly other biomolecules.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-trimethylstannylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8NO4.3CH3.Sn/c13-9-6-7-10(14)12(9)16-11(15)8-4-2-1-3-5-8;;;;/h1-2,4-5H,6-7H2;3*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWLNYODPPEZHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10153738
Record name N-Succinimidyl 3-(trimethylstannyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

122856-01-3
Record name N-Succinimidyl 3-(trimethylstannyl)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122856013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Succinimidyl 3-(trimethylstannyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Succinimidyl 3-(trimethylstannyl)benzoate
Reactant of Route 2
Reactant of Route 2
N-Succinimidyl 3-(trimethylstannyl)benzoate
Reactant of Route 3
Reactant of Route 3
N-Succinimidyl 3-(trimethylstannyl)benzoate
Reactant of Route 4
Reactant of Route 4
N-Succinimidyl 3-(trimethylstannyl)benzoate
Reactant of Route 5
N-Succinimidyl 3-(trimethylstannyl)benzoate
Reactant of Route 6
Reactant of Route 6
N-Succinimidyl 3-(trimethylstannyl)benzoate

Q & A

Q1: What is the primary application of N-Succinimidyl 3-(trimethylstannyl)benzoate in the context of these research papers?

A1: this compound serves as a crucial intermediate reagent for radiolabeling antibodies and other biomolecules with the α-particle-emitting radionuclide Astatine-211 (211At) [1, 3-12]. This radiolabeling is particularly important for targeted alpha therapy (TAT) applications.

Q2: How does this compound facilitate the attachment of 211At to targeting molecules like antibodies?

A2: this compound acts as a linker molecule. The N-succinimidyl ester group reacts with primary amines (e.g., lysine residues) on the antibody, forming a stable amide bond. Subsequently, the trimethylstannyl group is readily replaced by 211At through a radiohalogenation reaction (astatodestannylation) [, , , ].

Q3: Are there alternative methods for radiolabeling antibodies with 211At?

A3: Yes, research has explored direct astatination of antibodies using an ε-lysyl-3-(trimethylstannyl)benzamide immunoconjugate. This method has shown promising results in achieving high yields and specific activity comparable to the traditional two-step procedure involving this compound [].

Q4: What are the advantages of using this compound for 211At radiolabeling?

A4: The procedure utilizing this compound offers several advantages:

  • High radiochemical yields: Labeling efficiencies using this method typically range from 50% to 70% [].
  • Rapid reaction kinetics: The reaction proceeds rapidly, which is crucial considering the 7.2-hour half-life of 211At [].
  • Preservation of antibody immunoreactivity: Studies indicate that antibodies labeled using this method largely retain their ability to bind to target antigens [, ].

Q5: What challenges are associated with the use of this compound in high-activity 211At radiolabeling?

A5: A significant challenge is the radiolytic effects of 211At α-particles, which can degrade the reagent and impact the synthesis yield of the final radiolabeled product, particularly at high activity levels required for clinical applications [].

Q6: How do solvents affect the radiolytic decomposition of this compound during 211At radiolabeling?

A6: Research by Pozzi and Zalutsky demonstrated that the choice of solvent significantly influences radiolytic decomposition. For example, chloroform led to extensive degradation, while methanol and benzene provided greater stability [].

Q7: Beyond antibodies, what other molecules have been successfully labeled with 211At using this compound?

A7: Researchers have successfully labeled various molecules, including:

  • F(ab')2 fragments: Smaller antibody fragments, offering potentially improved pharmacokinetics [, ].
  • Poly-L-lysine: Used as a carrier for both 211At and biotin in pretargeted radioimmunotherapy [, , ].
  • Polymer particles: Explored for potential use in intracavitary radiotherapy [].

Q8: Are there any concerns regarding the in vivo stability of the bond between 211At and the targeting molecule after being linked by this compound?

A9: While the labeling method generally maintains good stability, some studies observed a slight increase in normal tissue activity at later time points with 211At-labeled antibodies compared to their 125I-labeled counterparts. This suggests a potential minor release of free 211At in vivo []. Further research is needed to fully characterize the long-term stability of these conjugates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.